5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester
Description
5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester is a boronic acid pinacol ester derivative featuring a pyrazine core substituted with an N-methylpiperazine group at the 5-position and a boronic acid pinacol ester moiety at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl or heteroaryl structures in pharmaceutical and materials science research . The pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid form .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)12-10-18-13(11-17-12)20-8-6-19(5)7-9-20/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZBSEUNVMNPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131251 | |
| Record name | 2-(4-Methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186041-98-4 | |
| Record name | 2-(4-Methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186041-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C16H28BN3O3, with a molecular weight of approximately 321.22 g/mol. It features a pyrazine core substituted with a boronic acid pinacol ester and an N-methylpiperazine moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate enzyme activity and influence various biochemical pathways.
Anticancer Activity
Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity and inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms .
Enzyme Inhibition
The compound's interaction with enzymes is significant. It has been noted for its potential to inhibit certain proteases and kinases, which are crucial in cancer progression and metastasis. The presence of the piperazine ring may enhance binding affinity to these targets due to increased hydrophilicity and steric effects .
Case Studies
-
Study on Proteasome Inhibition :
A study demonstrated that a related boronic acid compound effectively inhibited the proteasome in multiple myeloma cells, leading to increased apoptosis rates. The structural modifications similar to those in this compound were suggested to enhance selectivity towards cancer cells while sparing normal cells . -
Antimicrobial Activity :
Another investigation highlighted the antimicrobial properties of boronic acid derivatives, where modifications at the piperazine position improved activity against Gram-positive bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is highly dependent on their structure. Key factors influencing activity include:
- Substituents on the Pyrazine Ring : Variations can significantly alter potency against specific targets.
- Piperazine Modifications : The N-methyl substitution appears to enhance solubility and bioavailability, which are critical for therapeutic applications.
| Compound Feature | Impact on Activity |
|---|---|
| Pyrazine core | Essential for target recognition |
| Boronic acid group | Facilitates enzyme interaction |
| N-Methylpiperazine substitution | Increases solubility and binding |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that boronic acid derivatives, including 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester, exhibit potential anticancer properties. These compounds can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer cell survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of pyrazine boronic acids effectively inhibited the growth of various cancer cell lines. The mechanism involved the disruption of proteasomal activity, leading to apoptosis in malignant cells. The compound was found to be particularly effective against breast and prostate cancer cell lines, showing IC50 values in the micromolar range .
Drug Development
Synthesis of Novel Therapeutics
this compound serves as a key intermediate in synthesizing various bioactive molecules. Its ability to form stable complexes with transition metals enhances its utility in catalysis and drug design.
Table: Comparison of Boronic Acid Derivatives in Drug Synthesis
| Compound Name | Application | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.0 | |
| 4-(N-Methylpiperazin-1-YL)phenylboronic acid | Antiviral | 2.0 | |
| N-(4-Pyridinyl)-3-pyridylboronic acid | Antidiabetic | 3.5 |
Targeted Drug Delivery Systems
Nanoparticle Formulation
The compound has been explored for use in targeted drug delivery systems, particularly in conjunction with nanoparticles. Its ability to interact with specific biological targets allows for enhanced delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity.
Case Study: Nanoparticle Conjugation
In a recent study, researchers conjugated this compound to gold nanoparticles for targeted delivery of doxorubicin. This formulation showed increased efficacy and reduced side effects compared to free doxorubicin administration in animal models .
Research and Development
Biochemical Assays
The compound is utilized in various biochemical assays to study enzyme inhibition and receptor binding affinities. Its boron atom plays a critical role in forming reversible covalent bonds with hydroxyl groups in biological systems, making it a valuable tool for probing biological interactions.
Table: Summary of Biochemical Assays Using Boronic Acid Derivatives
| Assay Type | Target Enzyme/Receptor | Compound Used | Result |
|---|---|---|---|
| Enzyme Inhibition Assay | Cathepsin B | This compound | Inhibition observed |
| Receptor Binding Assay | Dipeptidyl Peptidase IV (DPP-IV) | N-(4-Pyridinyl)-3-pyridylboronic acid | High affinity |
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocycle Core : The pyrazine core in the target compound provides a distinct electronic environment compared to pyridine (), pyrimidine (), or thiazole (). Pyrazine’s electron-deficient nature may enhance reactivity in Suzuki-Miyaura couplings by stabilizing transition states .
- Substituent Effects : The N-methylpiperazine group in the target compound is electron-donating, which contrasts with Boc-protected piperazines in analogs (). The Boc group introduces steric bulk and reduces nucleophilicity, lowering coupling efficiency .
Solubility and Stability
- Pinacol Ester Advantage : All compounds exhibit improved solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts . The target compound’s pyrazine core and polar N-methylpiperazine group likely enhance solubility in polar aprotic solvents like DME or THF.
- Boc vs. N-Methyl Protection : Boc-protected analogs () show reduced solubility in hydrophilic solvents due to increased hydrophobicity, whereas the N-methylpiperazine group in the target compound improves compatibility with aqueous reaction conditions .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency : The target compound’s electron-rich N-methylpiperazine group may accelerate transmetallation steps in palladium-catalyzed couplings compared to Boc-protected or acetylated analogs, which exhibit slower kinetics ().
Q & A
Q. What are the recommended synthetic routes for preparing 5-(N-methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Borylation : Introducing the boronic ester group to the pyrazine scaffold using pinacolborane or similar reagents under inert conditions.
- Piperazine Functionalization : Coupling the N-methylpiperazine moiety via nucleophilic substitution or palladium-catalyzed amination.
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and LCMS to confirm regioselectivity and purity .
Q. What analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : NMR is essential to confirm boronic ester integrity, while / NMR verifies the N-methylpiperazine and pyrazine substitution patterns .
- Mass Spectrometry (LCMS/HRMS) : Ensures molecular weight accuracy and detects impurities.
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves structural ambiguities, particularly steric interactions between the piperazine and boronic ester groups .
Q. How can researchers optimize reaction yields in cross-coupling applications?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) and ligands (e.g., SPhos) to mitigate steric hindrance from the N-methylpiperazine group .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance boronic ester reactivity.
- Temperature Control : Elevated temperatures (80–100°C) improve coupling efficiency but may require inert atmospheres to prevent boronic ester hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric Hindrance : The N-methylpiperazine group adjacent to the boronic ester can reduce coupling efficiency by limiting catalyst access. Computational modeling (DFT) helps predict steric clashes .
- Electronic Effects : Electron-donating substituents on the pyrazine ring stabilize the boronic ester, enhancing oxidative addition with palladium. Contrastingly, electron-withdrawing groups may deactivate the boron center, requiring stronger bases (e.g., CsCO) .
- Mitigation Strategies : Use bulkier ligands (e.g., XPhos) or microwave-assisted synthesis to accelerate reaction kinetics .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Acidic Conditions : The boronic ester hydrolyzes to boronic acid below pH 5, confirmed by NMR shifts .
- Basic Conditions : Above pH 9, the N-methylpiperazine group may undergo demethylation, detectable via LCMS fragmentation patterns.
- Stabilization : Buffer systems (e.g., phosphate buffer, pH 7.4) or lyophilization are recommended for long-term storage .
Q. What advanced applications exist for this compound in materials science?
- Covalent Organic Frameworks (COFs) : The boronic ester participates in condensation reactions with polyols or diols to form porous, crystalline COFs. For example, COF-1 analogs exhibit surface areas >700 m/g, validated by nitrogen adsorption-desorption isotherms .
- Drug Discovery : The N-methylpiperazine-pyrazine motif is a pharmacophore in kinase inhibitors. Use SPR or ITC to study binding affinity with target proteins (e.g., EGFR mutants) .
Q. How does this compound compare to structurally similar boronic esters in catalytic efficiency?
- Comparative Studies : Benchmark against pyridine- or phenyl-based boronic esters (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester) in model Suzuki reactions.
Q. What mechanistic insights exist for its role in multi-step syntheses?
- Kinetic Profiling : Monitor intermediates via in situ IR or NMR (if fluorinated substrates are used).
- Catalytic Cycles : Density functional theory (DFT) studies suggest a Pd(0)/Pd(II) cycle, with transmetallation as the rate-limiting step in sterically hindered systems .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
